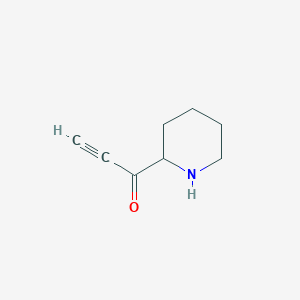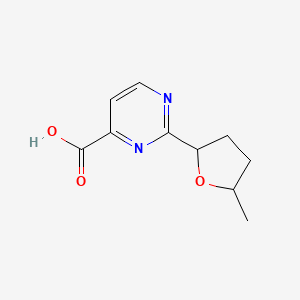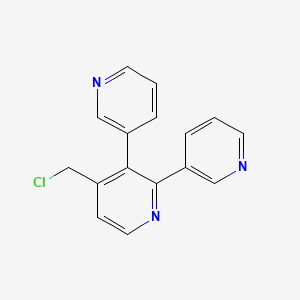
Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride is an organophosphorus compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a phosphonium center bonded to a benzyl group, a dimethylaminophenyl group, and two phenyl groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride typically involves the reaction of 4-(dimethylamino)phenyldiphenylphosphine with benzyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The reaction can be represented as follows:
(CH3)2NC6H4P(C6H5)2+C6H5CH2Cl→(CH3)2NC6H4P(C6H5)2CH2C6H5Cl−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with metal ions, facilitating various catalytic processes. In biological systems, it may interact with cellular membranes and proteins, leading to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphine ligand with similar applications in catalysis.
Tetraphenylphosphonium chloride: Another phosphonium salt with comparable properties.
Dimethylphenylphosphine: A simpler phosphine with related chemical behavior.
Uniqueness
Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride is unique due to its combination of a benzyl group and a dimethylaminophenyl group, which enhances its reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C27H27ClNP |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
benzyl-[4-(dimethylamino)phenyl]-diphenylphosphanium;chloride |
InChI |
InChI=1S/C27H27NP.ClH/c1-28(2)24-18-20-27(21-19-24)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)22-23-12-6-3-7-13-23;/h3-21H,22H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MJTSDXGPFBCFOY-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B13152926.png)

![N-[3-(aminomethyl)phenyl]-N-methylacetamide](/img/structure/B13152939.png)
![4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13152950.png)


![1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B13152964.png)




![1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine](/img/structure/B13153003.png)

![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one](/img/structure/B13153012.png)
